2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol
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Overview
Description
2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is also known by its IUPAC name, 2-amino-1-(4-isopropoxyphenyl)ethanol . This compound is characterized by the presence of an amino group, a hydroxyl group, and an isopropoxy-substituted phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological and cardiovascular diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
Target of Action
It’s known that it reacts with substituted salicylaldehydes . These reactions form tridentate chiral Schiff base ligands, which can form H-bonded chiral supramolecular metal-organic architectures .
Mode of Action
The compound interacts with its targets through chemical reactions. Specifically, it reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands . These ligands can then form H-bonded chiral supramolecular metal-organic architectures
Biochemical Pathways
The formation of tridentate chiral schiff base ligands and their subsequent interaction to form h-bonded chiral supramolecular metal-organic architectures suggest involvement in complex biochemical processes .
Result of Action
Its ability to form h-bonded chiral supramolecular metal-organic architectures suggests it may have significant effects at the molecular level .
Biochemical Analysis
Biochemical Properties
2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression, further influencing cellular processes. The binding interactions with biomolecules are crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of temporal analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating its role in metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation . These interactions are essential for its biochemical activity and overall function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its biochemical role.
Preparation Methods
The synthesis of 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxybenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst . The final step involves the reduction of the nitro group to an amino group, yielding the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group in the intermediate can be reduced to an amino group using reducing agents like sodium borohydride or hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include substituted phenyl derivatives and various functionalized amines.
Comparison with Similar Compounds
2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol can be compared with similar compounds such as:
2-Amino-1-(4-methoxyphenyl)ethanol: This compound has a methoxy group instead of an isopropoxy group, which may affect its reactivity and biological activity.
2-Amino-1-(4-ethoxyphenyl)ethanol: The ethoxy group provides different steric and electronic properties compared to the isopropoxy group, influencing the compound’s interactions with molecular targets.
2-Amino-1-(4-hydroxyphenyl)ethanol: The presence of a hydroxyl group instead of an isopropoxy group significantly alters the compound’s solubility and hydrogen-bonding capabilities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-1-(4-propan-2-yloxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXSKTDBYAVWAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.